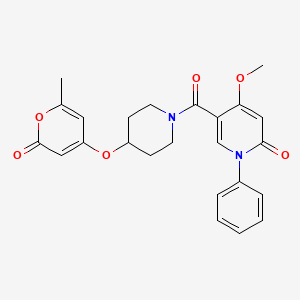

4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is an organic compound characterized by its complex molecular structure, which includes a methoxy group, a pyran ring, a piperidine ring, and a phenylpyridine moiety

Synthetic Routes and Reaction Conditions:

The synthesis of this compound can be achieved through a multi-step process, often starting with the preparation of key intermediates.

One common route involves the formation of the pyran ring followed by its functionalization to introduce the methoxy and oxo groups. The piperidine ring can be synthesized separately and then coupled to the pyran derivative under specific conditions.

Typical reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods:

Industrial production may employ similar synthetic routes but optimized for scale, including batch or continuous flow reactions.

Automation and stringent quality control are implemented to ensure purity and yield, often requiring specialized equipment to handle the compound safely.

Types of Reactions it Undergoes:

The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Oxidation reactions might target the methoxy or methyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction reactions can be performed on the oxo group using hydride donors such as sodium borohydride (NaBH4).

Substitution reactions might occur on the phenyl or pyridine rings using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Common reagents include bases like sodium hydroxide (NaOH), acids such as hydrochloric acid (HCl), and solvents like ethanol or acetone.

Reaction conditions can vary but often involve controlled temperatures (e.g., room temperature to 100°C) and pressures, depending on the desired transformation.

Major Products Formed:

Products from these reactions can include derivatives with modified functional groups, such as hydroxyl or nitro derivatives, depending on the reagents used.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It is utilized in reaction mechanism studies due to its unique structural features that allow for varied reactivity profiles.

Biology

Biological investigations have highlighted the interactions of this compound with various macromolecules, including proteins and nucleic acids. Its potential roles include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Medicine

In medicinal chemistry, this compound has been explored for its pharmacological properties, including:

-

Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- A case study involving molecular docking revealed promising interactions with cancer-related targets.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Potential :

作用機序

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets:

It can bind to enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Pathways involved often include those related to oxidative stress, signal transduction, and cellular metabolism.

Detailed studies on its binding affinity and kinetics are crucial to understanding its effects.

類似化合物との比較

4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one can be compared to similar compounds, such as:

4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the piperidine and pyran groups, resulting in different chemical reactivity and applications.

5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one: Similar but without the methoxy group, which may alter its biological activity and chemical properties.

6-methyl-2-oxo-2H-pyran-4-yl derivatives: Include the pyran core but differ in substituent groups, impacting their overall behavior.

In essence, this compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and diverse applications.

生物活性

4-Methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one, a compound with a complex molecular structure, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O6, with a molecular weight of approximately 436.5 g/mol. The structure includes multiple functional groups, such as a methoxy group, a pyran ring, and a piperidine moiety, which contribute to its unique biological activities.

Mechanisms of Biological Activity

Research indicates that the compound may exhibit several mechanisms of action, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, possibly through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its interaction with key proteins involved in cell cycle regulation and apoptosis pathways is an area of active research.

Pharmacological Applications

The biological activity of this compound has implications in various therapeutic areas:

- Cancer Therapy : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .

- Neurological Disorders : The potential neuroprotective effects are being explored, particularly regarding mitochondrial function and cellular stress responses. Agonism of mitochondrial proteases like HsClpP has been linked to its anticancer properties .

- Anti-inflammatory Effects : Compounds structurally related to this one have exhibited anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

Comparative Analysis with Similar Compounds

The biological activity can vary significantly when compared to structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 4-Methoxy-1-phenylpyridin-2(1H)-one | Lacks piperidine and pyran groups | Different reactivity; lower anticancer activity |

| 5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one | Similar but without methoxy group | Altered biological profile; reduced efficacy |

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple reactive sites under acidic or basic conditions:

Key Findings :

-

Acidic hydrolysis of the carbamoyl bond proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Base-mediated pyran ring cleavage follows enolate formation, leading to β-ketoacid intermediates .

N-Alkylation of Piperidine Moiety

The piperidine nitrogen participates in alkylation reactions under mild conditions:

Mechanistic Insights :

-

Alkylation occurs via in situ imine formation followed by borohydride reduction, as observed in analogous piperidine systems .

-

Steric hindrance from the pyran-2-one substituent reduces reaction rates compared to simpler piperidines .

Functionalization of the Pyridinone Core

The methoxy and carbonyl groups on the pyridinone ring enable selective modifications:

Demethylation

-

Reagents : BBr₃, CH₂Cl₂, −78°C → rt, 6 h

-

Product : 5-(4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2,4-diol .

Nucleophilic Aromatic Substitution

-

Reagents : NH₂OH·HCl, EtOH, reflux, 8 h

-

Product : Methoxy group replaced by hydroxylamine, forming an oxime derivative .

Multicomponent Reactions (MCRs)

The compound serves as a substrate in MCRs due to its electrophilic and nucleophilic sites:

Optimization Data :

-

Trifluoroethanol suppresses competing Passerini reactions, improving yields to >85% .

-

Ammonium acetate acts as a dual acid/base catalyst in Ugi-type MCRs .

Pyran Ring Oxidation

-

Reagents : m-CPBA, CH₂Cl₂, 0°C → rt, 12 h

-

Product : Epoxidation at the pyran C5–C6 double bond (unstable; rearranges to diketone) .

Carbonyl Reduction

-

Reagents : NaBH₄, MeOH, 0°C, 2 h

-

Product : Secondary alcohol at the piperidine-carbamoyl position.

Comparative Reactivity Analysis

特性

IUPAC Name |

4-methoxy-5-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-16-12-19(13-23(28)31-16)32-18-8-10-25(11-9-18)24(29)20-15-26(17-6-4-3-5-7-17)22(27)14-21(20)30-2/h3-7,12-15,18H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHSBXXIYFEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。